molecular formula C9H8ClN3OS B1497855 1-(4-Chloro-2-benzothiazolyl)-3-methyl urea CAS No. 28956-35-6

1-(4-Chloro-2-benzothiazolyl)-3-methyl urea

Cat. No.: B1497855
CAS No.: 28956-35-6
M. Wt: 241.7 g/mol
InChI Key: LZDMPKQOIJDTQL-UHFFFAOYSA-N
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Description

Historical Context of Benzothiazole-Urea Hybrid Compounds

The development of benzothiazole-urea hybrid compounds traces its origins to the early twentieth century, with the first systematic synthesis of these molecules reported in 1935 by Kaufmann. This pioneering work established the foundational synthetic methodologies for creating substituted benzothiazole-urea derivatives through the reaction of corresponding substituted 2-aminobenzothiazoles with various reagents including urea, cyanic acid, and phosgene in chloroform as solvent. The historical significance of these compounds extends beyond their synthetic accessibility, as they represented early examples of rational drug design through structural hybridization approaches.

The conceptual framework underlying benzothiazole-urea hybrids emerged from the recognition that combining distinct pharmacophoric elements could yield compounds with enhanced biological properties compared to their individual components. This approach proved particularly prescient, as subsequent research demonstrated that the hybridization of quinoline, urea, and benzothiazole scaffolds resulted in synergistic relationships where the activities of resultant hybrids were vastly improved compared to the individual entities. The evolution of synthetic methodologies for these compounds has paralleled advances in organic chemistry, with modern approaches employing sophisticated coupling reactions and innovative synthetic strategies to access diverse structural variants.

The emergence of Frentizole as a clinically relevant benzothiazole-urea derivative marked a pivotal moment in the therapeutic application of these compounds. Frentizole, characterized as 6-methoxy-phenyl benzothiazole-urea, was approved by the Food and Drug Administration for the treatment of rheumatoid arthritis and systemic lupus erythematosus, establishing proof-of-concept for the therapeutic potential of this chemical class. This clinical success catalyzed broader research efforts into benzothiazole-urea derivatives, leading to the exploration of their applications across diverse therapeutic areas including antimicrobial, anticancer, and neuroprotective indications.

Classification Within Heterocyclic Urea Derivatives

This compound belongs to the broader classification of heterocyclic compounds, which are defined as cyclic compounds containing atoms of at least two different elements as ring members. Within this expansive category, the compound is specifically classified as a heterocyclic urea derivative, incorporating both the benzothiazole heterocycle and the urea functional group. The benzothiazole component consists of a five-membered thiazole ring fused to a benzene ring, with the thiazole portion containing both sulfur and nitrogen heteroatoms. This structural arrangement places the compound within the thiazole family, which represents one of the most pharmacologically significant heterocyclic systems.

The classification system for heterocyclic urea derivatives recognizes several distinct structural categories based on the nature and positioning of heteroatoms within the ring systems. Benzothiazole derivatives fall within the category of bicyclic heterocycles, specifically those containing nitrogen and sulfur as heteroatoms. The fusion pattern between the benzene and thiazole rings creates a planar aromatic system that contributes significantly to the compound's physicochemical properties and biological activity profiles. The urea moiety serves as a crucial linking element, providing both structural stability and functional diversity through its capacity for hydrogen bonding interactions.

The structural classification of this compound also encompasses its status as a substituted derivative, with the 4-chloro substitution on the benzothiazole ring and the methyl substitution on the urea nitrogen representing key structural modifications. These substitutions significantly influence the compound's electronic properties, lipophilicity, and potential for specific molecular interactions. The chlorine substitution at the 4-position of the benzothiazole ring system introduces electron-withdrawing effects that can modulate the compound's reactivity and binding characteristics, while the methyl group on the urea nitrogen affects both steric and electronic properties.

Significance in Modern Medicinal Chemistry

The significance of this compound in modern medicinal chemistry stems from its membership in a compound class that has demonstrated remarkable versatility across multiple therapeutic applications. Benzothiazole-urea derivatives have emerged as privileged scaffolds in drug discovery, exhibiting activity against diverse biological targets including kinases, enzymes involved in protein aggregation, and various microbial pathogens. The structural features of these compounds enable them to interact with multiple biological targets simultaneously, a property that has proven particularly valuable in addressing complex diseases characterized by multiple pathological mechanisms.

Recent research has highlighted the potential of benzothiazole-urea compounds as multitargeted agents capable of suppressing major cytotoxic mechanisms in neurodegenerative diseases. Specifically, compounds within this class have been identified as dual-acting inhibitors targeting both protein kinase activity and protein aggregation processes, representing a sophisticated approach to addressing the multifactorial nature of neurodegeneration. The protein kinase DYRK1A has emerged as a particularly important target, as it phosphorylates tau protein, alpha-synuclein, and parkin, all of which are implicated in neurodegenerative pathologies. Benzothiazole-urea derivatives have demonstrated the ability to selectively inhibit DYRK1A while simultaneously suppressing the aggregation of tau and alpha-synuclein oligomers.

The antimicrobial applications of benzothiazole-urea derivatives represent another significant area of medicinal chemistry interest, particularly in the context of addressing antibiotic resistance. Novel benzothiazole-urea hybrids have been designed and synthesized specifically for their antibacterial activity, with particular efficacy demonstrated against Gram-positive bacteria including clinical methicillin-resistant Staphylococcus aureus strains. These compounds have shown potent activity with minimum inhibitory concentration values in the submicromolar range, demonstrating their potential as next-generation antimicrobial agents. The ability of certain benzothiazole-urea derivatives to inhibit biofilm formation and eradicate preformed biofilms further enhances their therapeutic potential in addressing persistent bacterial infections.

The structural diversity achievable within the benzothiazole-urea framework has enabled the development of compounds with tailored properties for specific therapeutic applications. Quinoline-urea-benzothiazole hybrid compounds have demonstrated promising antitubercular activity against Mycobacterium tuberculosis, with some derivatives exhibiting submicromolar minimum inhibitory concentration values. The hybridization approach has proven particularly effective, as the combination of multiple pharmacophoric elements results in enhanced activity compared to individual components. In silico studies of these compounds have revealed favorable drug-like properties and reduced potential for cardiotoxicity, supporting their development as viable therapeutic candidates.

Compound Class Target Activity Minimum Inhibitory Concentration Range Reference
Benzothiazole-urea hybrids Methicillin-resistant Staphylococcus aureus 0.39-0.78 μM
Quinoline-urea-benzothiazole hybrids Mycobacterium tuberculosis 1-10 μM (17 compounds)
Hydroxybenzothiazole urea compounds DYRK1A kinase 9.4-119 nM

The pharmaceutical relevance of benzothiazole-urea derivatives is further demonstrated by their applications in addressing cancer and metabolic disorders. Benzothiazole-based compounds have been identified as inhibitors of mitochondrial amyloid-binding alcohol dehydrogenase, an enzyme implicated in Alzheimer's disease pathology. The interaction between amyloid-beta peptide and this enzyme leads to mitochondrial distress and cytotoxic effects, making it a feasible target for Alzheimer's disease drug development. Compounds within the benzothiazole-urea class have shown promise as inhibitors of this target, with calculated and experimental physicochemical properties indicating favorable characteristics for blood-brain barrier penetration.

Properties

IUPAC Name

1-(4-chloro-1,3-benzothiazol-2-yl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3OS/c1-11-8(14)13-9-12-7-5(10)3-2-4-6(7)15-9/h2-4H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDMPKQOIJDTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=NC2=C(S1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654144
Record name N-(4-Chloro-1,3-benzothiazol-2-yl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28956-35-6
Record name N-(4-Chloro-1,3-benzothiazol-2-yl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Chloro-2-benzothiazolyl)-3-methyl urea, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound features a benzothiazole moiety attached to a urea group, which is critical for its biological activity. The presence of the chlorine atom at the para position of the benzothiazole enhances its reactivity and interaction with biological targets.

Anticancer Activity

This compound has demonstrated notable anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines including HCT116 (colon carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound's IC50 values in these assays ranged from 14.78 μM to 67.67 μM, indicating potent activity compared to standard chemotherapeutics like sorafenib .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Reference
HCT11614.78
MCF-735.29
HeLa48.22
A54962.70

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against Staphylococcus aureus and 0.015 μg/mL against Streptococcus pneumoniae, showcasing its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)Reference
Staphylococcus aureus0.06
Streptococcus pneumoniae0.015
Enterococcus faecalis0.25

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymes : The compound has been identified as a potential inhibitor of various enzymes involved in cancer proliferation and bacterial growth, such as DNA gyrase and topoisomerase IV.
  • Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest in the G2/M phase, thereby inhibiting cancer cell proliferation .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various experimental models:

  • In Vivo Tumor Models : In mouse models bearing S180 tumors, administration of the compound resulted in significant tumor reduction compared to control groups, supporting its efficacy as an anticancer agent .
  • Immunosuppression Studies : The compound was evaluated for immunosuppressive effects in mice, where it demonstrated superior activity compared to established immunosuppressants like azathioprine .

Scientific Research Applications

Chemistry

1-(4-Chloro-2-benzothiazolyl)-3-methyl urea serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it useful for the development of more complex molecules. It can be utilized in:

  • Synthesis of Agrochemicals : The compound is explored for its potential as a precursor in the synthesis of herbicides and pesticides.
  • Development of Novel Materials : Its unique properties may contribute to the creation of materials with specific functionalities.

Biology

The biological activity of this compound has been investigated in several studies, revealing promising applications:

  • Antimicrobial Activity : Initial studies indicate that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Research has shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
  • Anticancer Potential : Research indicates that the compound may inhibit the growth of certain cancer cell lines, demonstrating dose-dependent effects. A study on breast cancer cell lines reported IC values in the micromolar range.
    Cell LineIC (µM)
    MCF715.3
    MDA-MB-23110.7

Medicine

The therapeutic potential of this compound is under exploration:

  • Mechanism of Action : The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors involved in disease pathways. Its ability to form hydrogen bonds and engage in electrostatic interactions enhances its binding affinity to biological targets.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited the growth of Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.

Study on Anticancer Activity

In vitro studies focused on breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism appears to involve inhibition of key signaling pathways associated with cell proliferation and survival.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • However, derivatives like SS-02 (4-Cl-3-CF₃-phenyl) exhibit higher anticancer potency due to the electron-withdrawing trifluoromethyl group, which strengthens target binding via hydrophobic and electrostatic interactions .
  • Heterocycle Core: Replacing the benzothiazole core with a quinazolinone (as in SS-02) introduces additional hydrogen-bonding sites, critical for interactions with kinase targets in cancer cells .

Linker and Functional Group Variations

  • Urea vs. Thiourea: Thiourea derivatives (e.g., 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea) exhibit altered hydrogen-bonding capacity and solubility.
  • Methoxy vs. Methyl Urea : The methoxy group in 1-(4-chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea improves water solubility compared to the methyl urea group but may reduce metabolic stability due to susceptibility to oxidative demethylation .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Chloro-2-benzothiazolyl)-3-methyl urea typically involves a two-step process:

  • Formation of an Imidazolyl Intermediate:
    The starting material, 4-chloro-2-benzothiazolyl amine, is reacted with 1,1'-carbonyldiimidazole (CDI) to form an imidazolyl carbamate intermediate. This step is usually conducted in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.

  • Coupling with Methylamine or Derivative:
    The imidazolyl intermediate is then reacted with methylamine or an appropriate methyl-substituted amine to yield the final 1,3-disubstituted urea compound. This reaction is typically carried out at room temperature in DMF with triethylamine as a base to facilitate the coupling.

This two-step process is adaptable and has been used to prepare various benzothiazolyl urea derivatives, including the 4-chloro substituted analogs.

Detailed Preparation Method

Step Reagents & Conditions Description
1 4-Chloro-2-benzothiazolyl amine + CDI, DMF/DCM, reflux Formation of imidazolyl carbamate intermediate via reaction of amine with carbonyldiimidazole.
2 Imidazolyl intermediate + methylamine, Et3N, DMF, RT Nucleophilic substitution to form this compound.
  • Solvent: DMF or DCM used for solubility and reaction efficiency.
  • Temperature: Reflux for first step to ensure complete conversion; room temperature for second step to avoid decomposition.
  • Base: Triethylamine (Et3N) used to neutralize by-products and promote coupling.

Alternative Synthetic Routes and Variations

  • Inverse Reaction Setup:
    In some cases, CDI is first reacted with methylamine to form an isocyanate intermediate, which is subsequently treated with 4-chloro-2-benzothiazolyl amine to yield the same urea product. This approach can improve yields or simplify purification.

  • Thiourea Analogues:
    By substituting CDI with 1,1'-thiocarbonyldiimidazole, thiourea derivatives can be synthesized following a similar protocol, which may be relevant for analog development.

  • Demethylation Steps:
    For methoxy-substituted benzothiazole precursors, demethylation using aluminum chloride (AlCl3) can be employed to obtain hydroxy derivatives before urea formation, although this is more relevant for related compounds rather than the 4-chloro derivative itself.

Research Findings and Yields

  • The described synthetic methods typically afford the target urea derivatives in moderate to good yields (generally above 60%) depending on the purity of starting materials and reaction conditions.

  • The use of CDI is favored due to its mild reaction conditions and the avoidance of hazardous reagents like phosgene or triphosgene.

  • The reaction conditions (solvent, temperature, base) are critical to minimize side reactions such as hydrolysis or polymerization.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 4-Chloro-2-benzothiazolyl amine
Key Reagent 1,1'-Carbonyldiimidazole (CDI)
Coupling Partner Methylamine or methyl-substituted amine
Solvent DMF or DCM
Temperature Step 1: Reflux; Step 2: Room temperature
Base Triethylamine (Et3N)
Reaction Time Step 1: Several hours; Step 2: Several hours
Yield Moderate to good (>60%)

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Chloro-2-benzothiazolyl)-3-methyl urea in laboratory settings?

The synthesis typically involves coupling a benzothiazole-2-amine derivative with a methyl-substituted isocyanate. A common method includes:

  • Step 1 : Preparation of 4-chloro-2-aminobenzothiazole via cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide under reflux in ethanol .
  • Step 2 : Reaction of the amine with methyl isocyanate in anhydrous dichloromethane or acetonitrile at 0–25°C for 12–24 hours. Triethylamine is often added to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >90% purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) .

Q. How can researchers confirm the structural integrity of synthesized this compound?

A multi-technique approach is recommended:

  • Spectroscopy :
    • 1H/13C NMR : Key signals include δ ~10.5 ppm (urea NH), δ ~7.5–8.5 ppm (aromatic protons), and δ ~3.0 ppm (methyl group) .
    • IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm urea functionality .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 255.7 (calculated for C₉H₇ClN₃OS) .
  • Elemental Analysis : Match experimental and theoretical C, H, N, S, and Cl percentages (±0.3% tolerance) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Initial screening should focus on:

  • Antimicrobial Activity : Disc diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Enzyme Inhibition : Kinase or topoisomerase inhibition assays using fluorometric or colorimetric substrates (e.g., ATPase-Glo™ for kinase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Key strategies include:

  • Substituent Variation : Modify the benzothiazole ring (e.g., replace Cl with F, CF₃) or urea methyl group (e.g., ethyl, aryl) to assess steric/electronic effects.
  • Biological Testing : Compare IC₅₀ values across derivatives. For example, fluorinated analogs often show enhanced antimicrobial activity due to increased lipophilicity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like EGFR or DNA gyrase. Validate with MD simulations (GROMACS) .

Q. What crystallographic methods are effective for resolving structural ambiguities in urea derivatives?

  • X-ray Crystallography : Use SHELXL for refinement . Key parameters:
    • Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
    • Resolve disorder in the urea moiety using PART instructions and isotropic displacement parameters .
  • Twinned Data : Apply HKLF 5 format in SHELXL for handling twinning, common in urea crystals due to hydrogen-bonding networks .

Q. How should researchers address contradictions in reported biological data for this compound?

Case example: Discrepancies in antiproliferative activity (IC₅₀ = 16–50 µM across studies) may arise from:

  • Assay Conditions : Variability in cell culture media (e.g., serum concentration affecting solubility) or incubation time .
  • Purity : HPLC-UV (≥95% purity at 254 nm) ensures compound integrity. Impurities like unreacted isocyanate can skew results .
  • Target Selectivity : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Q. What advanced purification techniques are recommended for isolating trace impurities?

  • HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Retention time ~12.3 minutes .
  • Prep-TLC : Employ silica gel GF₂₅₄ plates with chloroform/methanol (9:1) for isolating polar byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-2-benzothiazolyl)-3-methyl urea
Reactant of Route 2
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1-(4-Chloro-2-benzothiazolyl)-3-methyl urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.